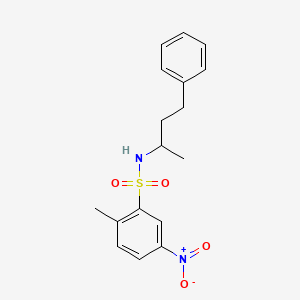
2-Methyl-5-nitro-N-(4-phenylbutan-2-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-nitro-N-(4-phenylbutan-2-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a nitro group, a methyl group, and a phenylbutan-2-yl group.
Métodos De Preparación
The synthesis of 2-Methyl-5-nitro-N-(4-phenylbutan-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the nitration of a methyl-substituted benzene derivative to introduce the nitro group. This is followed by sulfonation to attach the sulfonamide group. . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Análisis De Reacciones Químicas
2-Methyl-5-nitro-N-(4-phenylbutan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Aplicaciones Científicas De Investigación
2-Methyl-5-nitro-N-(4-phenylbutan-2-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s antibacterial properties make it useful in studying bacterial resistance mechanisms.
Industry: It can be used in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-nitro-N-(4-phenylbutan-2-yl)benzene-1-sulfonamide involves the inhibition of bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthetase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for DNA synthesis, thereby preventing bacterial growth and replication .
Comparación Con Compuestos Similares
Similar compounds include other sulfonamides such as sulfamethoxazole, sulfasalazine, and sulfadiazine. Compared to these compounds, 2-Methyl-5-nitro-N-(4-phenylbutan-2-yl)benzene-1-sulfonamide has a unique structure due to the presence of the phenylbutan-2-yl group, which may confer different pharmacological properties and applications .
Propiedades
Número CAS |
920527-63-5 |
|---|---|
Fórmula molecular |
C17H20N2O4S |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
2-methyl-5-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H20N2O4S/c1-13-8-11-16(19(20)21)12-17(13)24(22,23)18-14(2)9-10-15-6-4-3-5-7-15/h3-8,11-12,14,18H,9-10H2,1-2H3 |
Clave InChI |
RWODUSCDHDEDOR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC(C)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















